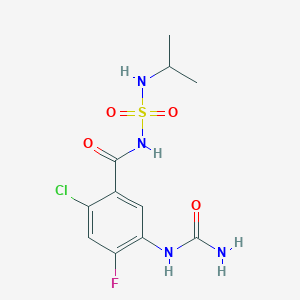

Saflufenacil-N-desmethyl-urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

沙氟沙芬酰-N-去甲基脲是除草剂沙氟沙芬酰的代谢产物,属于嘧啶二酮类化合物。 沙氟沙芬酰广泛用于农业,用于控制各种作物(包括大豆和玉米)中的阔叶杂草 . 沙氟沙芬酰-N-去甲基脲保留了其母体化合物的一些除草活性,并且经常被研究用于其对环境的影响以及在土壤和水系统中的行为 .

准备方法

沙氟沙芬酰-N-去甲基脲的合成涉及多个步骤,从母体化合物沙氟沙芬酰开始。制备中的关键步骤涉及沙氟沙芬酰的去甲基化,以生成沙氟沙芬酰-N-去甲基脲。 该反应通常需要特定的试剂和条件才能实现高产率和纯度 . 沙氟沙芬酰-N-去甲基脲的工业生产方法经过优化,以确保一致性和可扩展性,通常涉及先进的化工技术 .

化学反应分析

沙氟沙芬酰-N-去甲基脲会发生各种化学反应,包括:

氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应可以将沙氟沙芬酰-N-去甲基脲转化为不同的还原形式。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Composition:

- Molecular Formula: C11H14ClFN4O4S

- Molecular Weight: 352.77 g/mol

- CAS Number: 1246768-31-9

Saflufenacil-N-desmethyl-urea functions primarily as a selective herbicide. It inhibits the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrin IX. This accumulation induces lipid peroxidation, resulting in loss of membrane integrity in target plants, which manifests as chlorosis and necrosis. The selectivity of this herbicide allows it to effectively control broadleaf weeds while minimizing damage to crops such as corn and soybeans .

Agricultural Applications

This compound is utilized in various agricultural practices:

- Pre-emergence and Post-emergence Applications: The compound is effective against a wide range of broadleaf weeds both before and after they emerge from the soil.

- Crops Treated: Commonly applied to crops including:

- Corn

- Soybeans

- Chickpeas

- Cotton

- Edible beans and peas

- Sunflowers

The typical application rate is approximately 0.1 lb active ingredient per acre . Additionally, it serves as a harvest aid for crops like dry edible beans and peas, facilitating crop desiccation prior to harvest .

Efficacy in Weed Control

A study conducted on the effectiveness of this compound demonstrated its capability to control various weed species such as Amaranthus retroflexus and Chenopodium album. The results indicated significant reductions in weed biomass when applied at recommended rates compared to untreated controls.

Toxicological Assessments

Toxicological evaluations have shown that this compound exhibits low acute toxicity through oral, dermal, and inhalation routes. However, it can cause irritation upon contact with skin or eyes. Studies assessing hematological parameters in animal models indicated potential systemic effects at elevated doses, warranting careful handling during application .

作用机制

沙氟沙芬酰-N-去甲基脲的作用机制与其母体化合物沙氟沙芬酰相似。它抑制酶原卟啉原IX氧化酶(PPO),该酶对植物叶绿素的形成至关重要。 这种抑制导致原卟啉原IX的积累,原卟啉原IX是一种有效的光敏剂,导致脂质过氧化和膜完整性和功能的迅速丧失 . 所涉及的分子靶点和途径包括PPO酶和相关的叶绿素生物合成途径 .

相似化合物的比较

沙氟沙芬酰-N-去甲基脲可以与其他类似的除草剂化合物进行比较,例如:

沙氟沙芬酰-N-去甲基脲的独特性在于其特定的代谢途径及其作为沙氟沙芬酰的关键代谢产物的作用,为母体除草剂的环境归宿和行为提供了见解 .

生物活性

Saflufenacil-N-desmethyl-urea is a derivative of saflufenacil, classified as a pyrimidinedione herbicide. It is primarily used in agriculture to control broadleaf weeds in crops such as soybeans and corn. This compound operates by inhibiting protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which induces lipid peroxidation and disrupts membrane integrity in target plants. This mechanism results in significant phytotoxic effects on susceptible weed species while maintaining relative safety for the crops it is applied to.

The biological activity of this compound is largely attributed to its herbicidal properties. The inhibition of protoporphyrinogen oxidase disrupts chlorophyll synthesis, resulting in chlorosis and necrosis in targeted weeds. The compound is effective both pre-emergence and post-emergence, with application rates typically around 0.1 lb active ingredient per acre.

Toxicological Profile

Toxicological studies indicate that this compound has low acute toxicity via oral, dermal, and inhalation routes. However, it can cause irritation upon contact with skin or eyes. In animal studies, it has been shown to affect hematological parameters, suggesting potential systemic effects at higher doses.

Table 1: Summary of Toxicological Data

| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| Chronic Toxicity | Rat | 0.27 | 0.63 | Hematological changes |

| Sub-chronic Toxicity | Mouse | 0.14 | 0.23 | Mild irritations |

| Acute Toxicity | Rabbit | Not determined | Not determined | Skin and eye irritation |

Environmental Impact

Research indicates that this compound's effectiveness can vary based on environmental conditions and co-applications with other chemicals. Its metabolism can produce different degradation products that may influence both its herbicidal activity and potential toxicity profiles. Careful management is advised to mitigate adverse effects on non-target species .

Case Studies

Several studies have been conducted to assess the ecological impact and effectiveness of this compound:

- Field Trials : In field trials, the compound demonstrated significant efficacy against a variety of broadleaf weeds while showing minimal impact on crop yields.

- Ecotoxicological Assessments : Studies assessing the impact on aquatic life have shown that while the compound poses some risk to freshwater organisms, its application under recommended guidelines minimizes these risks .

Table 2: Ecotoxicological Data

| Organism Type | Endpoint | Concentration (mg/L) | Observed Effects |

|---|---|---|---|

| Fish (e.g., Trout) | LC50 | >240 | No significant mortality observed |

| Invertebrates | EC50 | >62500 | No observable effects |

| Algae | IC50 | >1000 | Growth inhibition at high concentrations |

Research Findings

Recent research has highlighted the unique characteristics of this compound compared to other herbicides:

- Comparative Efficacy : While similar in mechanism to other pyrimidinediones like butafenacil, this compound exhibits distinct advantages in terms of selectivity towards broadleaf weeds without harming crops.

- Potential for Resistance Management : Its unique mode of action may play a role in resistance management strategies for weed control.

属性

分子式 |

C11H14ClFN4O4S |

|---|---|

分子量 |

352.77 g/mol |

IUPAC 名称 |

5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |

InChI |

InChI=1S/C11H14ClFN4O4S/c1-5(2)16-22(20,21)17-10(18)6-3-9(15-11(14)19)8(13)4-7(6)12/h3-5,16H,1-2H3,(H,17,18)(H3,14,15,19) |

InChI 键 |

BODFAEGPBRYBJX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)NC(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。